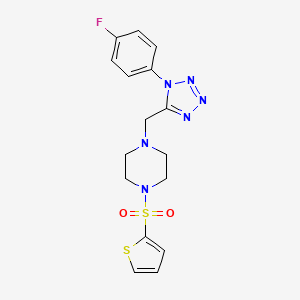![molecular formula C17H20N4O2 B2556053 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea CAS No. 2178771-17-8](/img/structure/B2556053.png)
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine moiety and a phenoxyethyl group linked through a urea bond. It is often used in various chemical and biological studies due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with phenoxyethylamine to form an intermediate, which is then treated with an isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents
Major Products
科学的研究の応用
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is utilized in a wide range of scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
類似化合物との比較
Similar Compounds
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)carbamate: Contains a carbamate group in place of the urea group.
Uniqueness
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
特性
IUPAC Name |
1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(18-8-9-23-15-4-2-1-3-5-15)19-11-14-10-16(13-6-7-13)21-12-20-14/h1-5,10,12-13H,6-9,11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWCUNUFHKSKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2555970.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2555971.png)


![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)






![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)

![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)
